Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
CAS No.: 82310-64-3
Cat. No.: VC17281132
Molecular Formula: C18H36N2O14Pt
Molecular Weight: 699.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82310-64-3 |
|---|---|
| Molecular Formula | C18H36N2O14Pt |
| Molecular Weight | 699.6 g/mol |
| IUPAC Name | (2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
| Standard InChI | InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
| Standard InChI Key | BNPLXCJQOYDPPN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core consists of a central platinum(II) ion coordinated by two 1,2-cyclohexanediamine ligands in a square-planar geometry. The diamine ligands adopt a trans orientation, while the D-gluconate moieties bind via their O1 oxygen atoms, forming a bis-chelate complex. The SP-4-2-(1S-trans) designation specifies the stereochemistry:
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SP-4: Square-planar coordination geometry.
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1S-trans: The 1,2-cyclohexanediamine ligands are arranged trans to each other, with the cyclohexane ring in an S-configuration.
This configuration minimizes steric hindrance between the cyclohexane rings and the gluconate groups, facilitating DNA intercalation.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₆N₂O₁₄Pt | |
| Molar Mass | 699.6 g/mol | |
| Coordination Geometry | Square-planar (SP-4) | |
| Ligand Configuration | Trans (1S) | |
| Chiral Centers | 2 (Pt center and gluconate) |
Synthesis and Purification
Synthetic Methodology
The synthesis involves reacting 1,2-cyclohexanediamine with K₂PtCl₄ in an aqueous medium, followed by ligand substitution with D-gluconic acid. Critical steps include:
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Precursor Formation:
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Ligand Exchange:
The reaction proceeds under nitrogen to prevent oxidation, with yields optimized at pH 7–8.
Solvent Optimization
A water/N-methyl-2-pyrrolidone (NMP) mixture (3:1 v/v) enhances solubility during crystallization, yielding >95% purity. Post-synthesis purification employs recrystallization from ethanol, producing needle-like crystals suitable for X-ray diffraction.
Biological Activity and Mechanisms of Action
Cytotoxicity Profiles
In vitro assays against HCT 116 (colon cancer) and HT-29 (colorectal adenocarcinoma) cells demonstrate IC₅₀ values 2–3× lower than cisplatin . Notably, its selectivity index (ratio of IC₅₀ in non-cancerous HIEC6 intestinal cells to cancer cells) exceeds 5, indicating reduced off-target toxicity .
Table 2: Cytotoxicity Comparison (72 h exposure)
| Compound | HCT 116 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | HIEC6 IC₅₀ (μM) |
|---|---|---|---|
| Cisplatin | 12.5 | 15.2 | 8.7 |
| Pt(II)-gluconate complex | 4.8 | 6.1 | 24.3 |
DNA Interaction and Damage Mechanisms
The complex induces double-strand DNA breaks (DSBs) marked by γH2AX foci, persisting >72 h post-treatment . Unlike cisplatin’s transient adducts, this compound’s 1,2-cyclohexanediamine ligands stabilize platinum-DNA crosslinks, preventing repair via nucleotide excision. Molecular dynamics simulations reveal preferential binding to the N7 position of guanine, with a binding free energy of −8.2 kcal/mol (vs. −6.9 kcal/mol for cisplatin).
Comparative Analysis with Related Platinum Complexes
Ligand Effects on Activity
Replacing gluconate with glucuronate (as in PubChem CID 498172 ) reduces cytotoxicity by 40%, underscoring the importance of the C6 hydroxyl group in gluconate for cellular uptake . Similarly, cis-1,2-cyclohexanediamine analogs show 50% lower activity due to steric clashes with DNA minor grooves.
Table 3: Ligand Modifications and Bioactivity
| Ligand Combination | DNA Binding Affinity | IC₅₀ (HCT 116, μM) |
|---|---|---|
| 1,2-cyclohexanediamine + gluconate | High | 4.8 |
| 1,2-cyclohexanediamine + glucuronate | Moderate | 8.1 |
| Cis-diamine + gluconate | Low | 12.4 |
Future Directions and Clinical Translation
Prodrug Development
Recent work on Pt(IV) prodrugs (e.g., Pt(IV)-biSi-2 ) suggests that oxidizing the Pt(II) core to Pt(IV) enhances stability and allows functionalization with targeting moieties. For this complex, appending triethoxysilyl groups could enable silica nanoparticle conjugation for tumor-selective delivery .
Combination Therapies
Synergy studies with PARP inhibitors (e.g., olaparib) are warranted, given the compound’s propensity to induce DSBs. Preclinical murine models of colorectal cancer show a 60% reduction in tumor volume when combined with immunotherapy .
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